RESTRICTION ENDONUCLEASE SNAB I FROM*SPH AEROTILUS N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SnaBI is a restriction endonuclease that is produced by an E. coli strain carrying the SnaBI gene from Sphaerotilus natans . It is used in various applications including restriction enzyme digestion .

Synthesis Analysis

Restriction enzymes like SnaBI are usually isolated from bacteria that overexpress large quantities of these enzymes from plasmids . These recombinant enzymes have often been engineered by molecular biologists to include amino acid changes that increase the catalytic activity or stability of the enzyme .Molecular Structure Analysis

Restriction enzymes like SnaBI recognize specific short stretches of nucleotides in DNA and catalyze double-strand breaks at or near the recognition site . They make two incisions, once through each sugar-phosphate backbone (i.e., each strand) of the DNA double helix .Chemical Reactions Analysis

The reaction conditions for SnaBI involve incubation at 37°C in a buffer containing 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, and 100 µg/ml Recombinant Albumin . One unit of SnaBI is defined as the amount of enzyme required to digest 1 µg of T7 DNA in 1 hour at 37°C in a total reaction volume of 50 µl .Physical And Chemical Properties Analysis

SnaBI has a cut site of TAC/GTA . It is not sensitive to dam methylation or dcm methylation but is blocked by CpG methylation . It is stored at -20°C and has a concentration of 5,000 units/ml to 25,000 units/ml depending on the product size .Mechanism of Action

Restriction enzymes like SnaBI are part of a bacterial defense system against foreign DNA, such as an infectious bacteriophage . They selectively cut up foreign DNA in a process called restriction digestion . Meanwhile, host DNA is protected by a modification enzyme (a methyltransferase) that modifies the prokaryotic DNA and blocks cleavage .

Safety and Hazards

Future Directions

properties

CAS RN |

103780-21-8 |

|---|---|

Product Name |

RESTRICTION ENDONUCLEASE SNAB I FROM*SPH AEROTILUS N |

Molecular Formula |

C34H68O2 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[N'-[(4S)-4-amino-5-(4-nitroanilino)-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165837.png)

![tert-butyl N-[(4S)-4-amino-5-(4-nitroanilino)-5-oxopentyl]carbamate](/img/structure/B1165838.png)

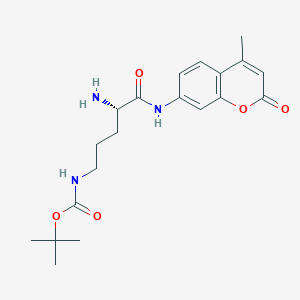

![tert-butyl N-[N'-[(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165840.png)